molecular formula C2H6NiO6 B12059216 Nickel(II)oxalate dihydrate

Nickel(II)oxalate dihydrate

Cat. No.: B12059216
M. Wt: 184.76 g/mol
InChI Key: ZCRQAHVMOKCJAF-UHFFFAOYSA-N
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Description

Nickel(II) oxalate dihydrate, with the chemical formula NiC₂O₄·2H₂O, is a green, crystalline compound that is highly insoluble in water. It is primarily used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel(II) oxalate dihydrate can be synthesized by adding oxalic acid to a solution of a nickel salt, such as nickel sulfate or nickel chloride. The reaction typically occurs at room temperature, resulting in the precipitation of nickel(II) oxalate dihydrate .

Industrial Production Methods: In industrial settings, nickel(II) oxalate dihydrate is often produced through the precipitation method, where nickel salts are reacted with oxalic acid under controlled conditions. The precipitate is then filtered, washed, and dried to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Heating in an inert atmosphere or in the presence of oxygen.

    Reduction: Hydrogen gas at high temperatures.

    Substitution: Various ligands in aqueous or organic solvents.

Major Products Formed:

Mechanism of Action

Nickel(II) oxalate dihydrate can be compared with other nickel oxalate compounds, such as:

  • Nickel(II) oxalate monohydrate (NiC₂O₄·H₂O)
  • Nickel(II) oxalate anhydrous (NiC₂O₄)

Uniqueness:

Comparison with Similar Compounds

  • Magnesium oxalate dihydrate (MgC₂O₄·2H₂O)
  • Zinc oxalate dihydrate (ZnC₂O₄·2H₂O)
  • Iron(II) oxalate dihydrate (FeC₂O₄·2H₂O)

These compounds share similar structural features and chemical properties but differ in their metal centers, which can lead to variations in their reactivity and applications .

Properties

Molecular Formula

C2H6NiO6

Molecular Weight

184.76 g/mol

IUPAC Name

nickel;oxalic acid;dihydrate

InChI

InChI=1S/C2H2O4.Ni.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2

InChI Key

ZCRQAHVMOKCJAF-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)O)O.O.O.[Ni]

Origin of Product

United States

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